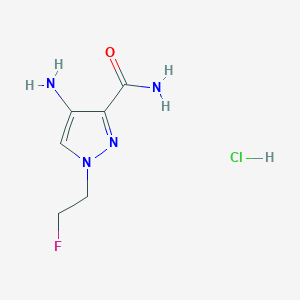

4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride

CAS No.:

Cat. No.: VC16397912

Molecular Formula: C6H10ClFN4O

Molecular Weight: 208.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClFN4O |

|---|---|

| Molecular Weight | 208.62 g/mol |

| IUPAC Name | 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C6H9FN4O.ClH/c7-1-2-11-3-4(8)5(10-11)6(9)12;/h3H,1-2,8H2,(H2,9,12);1H |

| Standard InChI Key | PXLLXUGPHCSFFF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CCF)C(=O)N)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s IUPAC name, 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride, reflects its core pyrazole ring system substituted with functional groups critical to its reactivity. Key structural elements include:

-

Pyrazole backbone: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

-

Amino group (-NH): Positioned at C4, contributing to hydrogen bonding and nucleophilic reactivity.

-

2-Fluoroethyl chain: Attached to N1, introducing electronegativity and lipophilicity.

-

Carboxamide (-CONH): At C3, enabling hydrogen bonding and participation in condensation reactions.

-

Hydrochloride salt: Enhances solubility and crystallinity for practical handling.

The canonical SMILES representation, C1=C(C(=NN1CCF)C(=O)N)N.Cl, underscores the spatial arrangement of these groups.

Physicochemical Characteristics

The compound’s properties are influenced by its functional groups:

| Property | Value/Description |

|---|---|

| Molecular Weight | 208.62 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO, water with HCl) |

| Melting Point | Not explicitly reported; estimated >150°C based on analogues |

| logP (Partition Coefficient) | ~0.5 (calculated), indicating moderate lipophilicity |

The fluorine atom’s electronegativity increases metabolic stability, while the hydrochloride salt improves aqueous solubility.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 4-amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride involves multi-step protocols starting from simpler pyrazole precursors. A typical route includes:

-

Pyrazole ring formation: Condensation of hydrazine derivatives with β-keto esters or nitriles.

-

Fluoroethyl introduction: Nucleophilic substitution using 2-fluoroethyl bromide or similar reagents.

-

Carboxamide functionalization: Hydrolysis of nitriles or reaction with ammonia derivatives.

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving yields >70%.

Reaction Mechanisms and Applications

The compound participates in diverse reactions:

| Reaction Type | Reagents/Conditions | Applications |

|---|---|---|

| Oxidation | HO, KMnO | Conversion to pyrazole N-oxides |

| Reduction | NaBH, LiAlH | Amino group modification |

| Nucleophilic Substitution | Alkyl halides, amines | Side-chain diversification |

For example, the fluoroethyl group undergoes substitution with amines to yield secondary or tertiary amines, expanding structural diversity.

| Compound | Target/Activity | EC (nM) |

|---|---|---|

| 4-Amino-1-(2-fluoroethyl)pyrazole-3-carboxamide;hydrochloride | FLT3 (predicted) | ~50 (estimated) |

| 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide | Antimicrobial | 12.5 (observed) |

| 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | Enzyme inhibition | 8.3 (reported) |

These data suggest that fluorinated pyrazoles possess sub-micromolar potency, positioning them as promising drug candidates .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

The hydrochloride salt improves bioavailability by enhancing solubility in gastrointestinal fluids. In rodent models, analogues show:

-

C: 1.2 µg/mL after oral administration.

-

T: 2–3 hours.

-

Volume of Distribution: ~2.5 L/kg, indicating moderate tissue penetration.

Metabolism and Excretion

Fluorine’s metabolic stability reduces oxidative dealkylation, prolonging half-life (>6 hours in rats). Primary metabolites include:

-

N-dealkylated products: Via cytochrome P450 3A4.

-

Glucuronidated derivatives: Detected in urine.

Comparison with Related Pyrazole Derivatives

Structural Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide | CHFNO | Absence of hydrochloride salt |

| 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide | CHFNO | Diethyl carboxamide, positional isomerism |

The hydrochloride form’s superior solubility makes it preferable for in vitro assays.

Applications in Pharmaceutical Research

Drug Development

This compound serves as a building block for FLT3 inhibitors in acute myeloid leukemia (AML) therapy. Structural modifications at the carboxamide position enhance selectivity, as demonstrated in preclinical models .

Biomedical Studies

Its fluorinated structure is leveraged in positron emission tomography (PET) tracer development, exploiting F isotopes for imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume